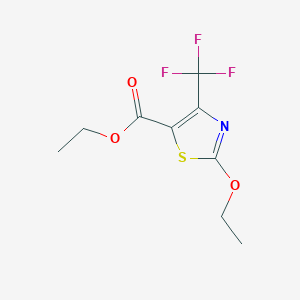
(2-(Biphenyl-2-yl)-8-methylquinolin-3-yl)methanol
概要
説明
(2-(Biphenyl-2-yl)-8-methylquinolin-3-yl)methanol is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a biphenyl group attached to a quinoline ring, with a methanol group at the 3-position and a methyl group at the 8-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Biphenyl-2-yl)-8-methylquinolin-3-yl)methanol typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction between 3-bromo-2-methylbenzoic acid and phenyl-substituted boric acid or phenyl-substituted borate to obtain 3-phenyl-2-methylbenzoic acid. This intermediate is then subjected to a reduction reaction to yield the desired compound .
The Suzuki coupling reaction is carried out at temperatures ranging from 10°C to 150°C for 1 to 12 hours under the action of an alkali. Common reducing agents used in the subsequent reduction step include borane and lithium aluminium hydride .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process typically includes the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
化学反応の分析
Types of Reactions
(2-(Biphenyl-2-yl)-8-methylquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the methanol group to other functional groups such as aldehydes or ketones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the biphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline alcohols or aldehydes. Substitution reactions can introduce various functional groups into the quinoline or biphenyl rings .
科学的研究の応用
(2-(Biphenyl-2-yl)-8-methylquinolin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of (2-(Biphenyl-2-yl)-8-methylquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Methyl-3-biphenylmethanol: This compound shares a similar biphenyl structure but lacks the quinoline ring.
8-Methylquinoline: This compound contains the quinoline ring with a methyl group at the 8-position but lacks the biphenyl group
Uniqueness
(2-(Biphenyl-2-yl)-8-methylquinolin-3-yl)methanol is unique due to the combination of the biphenyl and quinoline structures, which imparts distinct chemical and biological properties.
特性
分子式 |
C23H19NO |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
[8-methyl-2-(2-phenylphenyl)quinolin-3-yl]methanol |
InChI |
InChI=1S/C23H19NO/c1-16-8-7-11-18-14-19(15-25)23(24-22(16)18)21-13-6-5-12-20(21)17-9-3-2-4-10-17/h2-14,25H,15H2,1H3 |
InChIキー |
QIJGCRZAHFNYHE-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C3=CC=CC=C3C4=CC=CC=C4)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(3,4-Dimethoxybenzoyl)-1-piperazinyl]oxindol](/img/structure/B8398191.png)


![Spiro[4.5]dec-7-yl-methanol](/img/structure/B8398219.png)
![3-[2,3-o-(1-Methylethylidene)pentofuranosyl]-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B8398225.png)



![N-[(Cyclohexyloxy)carbonyl]glycine](/img/structure/B8398261.png)


